molecular formula C14H17BrN2O4S3 B4849551 5-bromo-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-thiophenesulfonamide

5-bromo-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-thiophenesulfonamide

Cat. No. B4849551
M. Wt: 453.4 g/mol
InChI Key: NDVFJKLHOHSEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-thiophenesulfonamide is a chemical compound that has garnered significant attention in the scientific community. It is commonly referred to as 'BPTES' and is known for its inhibitory effect on glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism of Action

BPTES works by binding to the active site of glutaminase, thereby inhibiting its function. Glutaminase is responsible for converting glutamine to glutamate, which is then used in various metabolic pathways in cancer cells. Inhibition of glutaminase by BPTES leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and cell death.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have synergistic effects when used in combination with other cancer drugs, such as cisplatin and paclitaxel. However, BPTES has also been found to have off-target effects, such as inhibition of other enzymes, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments, including its potency as a glutaminase inhibitor and its ability to induce cell death in cancer cells. However, its off-target effects and limited solubility in aqueous solutions may pose challenges for its use in certain experiments.

Future Directions

There are several future directions for the study of BPTES. One area of research could be the development of more potent and selective glutaminase inhibitors that do not have off-target effects. Another area of research could be the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders. Additionally, the development of new drug delivery systems for BPTES could improve its therapeutic potential.

Scientific Research Applications

BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death in vitro and in vivo. BPTES has been found to be a potent inhibitor of glutaminase, making it a promising candidate for cancer therapy.

properties

IUPAC Name

5-bromo-N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O4S3/c1-14(2,3)17-23(18,19)11-6-4-10(5-7-11)16-24(20,21)13-9-8-12(15)22-13/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVFJKLHOHSEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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